molecular formula C17H14N2O4 B2585268 N-(2-methyl-4-nitrophenyl)-2H-chromene-3-carboxamide CAS No. 887346-63-6

N-(2-methyl-4-nitrophenyl)-2H-chromene-3-carboxamide

Cat. No.: B2585268
CAS No.: 887346-63-6
M. Wt: 310.309
InChI Key: DPHCPUSRDQTYOE-UHFFFAOYSA-N
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Description

N-(2-methyl-4-nitrophenyl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

The synthesis of N-(2-methyl-4-nitrophenyl)-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the reaction of 2H-chromene-3-carboxylic acid with 2-methyl-4-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

N-(2-methyl-4-nitrophenyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the nitro group, where nucleophiles like amines or thiols replace the nitro group, forming new derivatives.

    Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(2-methyl-4-nitrophenyl)-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methyl-4-nitrophenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The nitro group and chromene moiety play crucial roles in its biological activity, potentially through redox reactions or interactions with cellular components. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

N-(2-methyl-4-nitrophenyl)-2H-chromene-3-carboxamide can be compared with other chromene derivatives, such as:

This compound stands out due to its unique combination of the nitro group and chromene moiety, which contribute to its distinct chemical and biological properties.

Biological Activity

N-(2-methyl-4-nitrophenyl)-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its potential applications in antimicrobial, anticancer, and anti-inflammatory contexts, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a chromene backbone , characterized by a fused benzene and pyran ring, with a nitrophenyl group and a carboxamide functional group . The presence of the nitro group enhances its chemical reactivity, while the carboxamide contributes to solubility in biological systems, facilitating interactions with various molecular targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential as an alternative therapeutic agent in combating infections.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

2. Anticancer Activity

The compound has demonstrated promising anticancer activity in vitro, particularly against several cancer cell lines. Studies have reported that it induces apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes and pathways critical for tumor growth.

Case Study: In Vitro Anticancer Activity

In a study evaluating the anticancer effects of this compound on human breast cancer cells (MCF-7), the compound exhibited an IC50 value of 15 µM, indicating potent cytotoxicity. Mechanistic studies revealed that it triggers the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

3. Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Table 2: Anti-inflammatory Effects

CytokineConcentration (pg/mL)Control (pg/mL)
TNF-α50150
IL-630100
COX-2Inhibition observedNot applicable

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group may participate in redox reactions, while the chromene moiety can bind to various enzymes or receptors involved in disease pathways.

Key Mechanisms Identified:

  • Enzyme Inhibition : The compound may inhibit enzymes crucial for cancer cell survival and proliferation.
  • DNA Binding : Studies suggest that it interacts with DNA, potentially affecting replication and transcription processes.

Research Findings

Recent studies have focused on elucidating the detailed mechanisms behind the compound's biological activities. For instance, fluorescence quenching experiments indicated that this compound binds to DNA, which could explain its anticancer properties by disrupting DNA function.

Properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-11-8-14(19(21)22)6-7-15(11)18-17(20)13-9-12-4-2-3-5-16(12)23-10-13/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHCPUSRDQTYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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